Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride is a complex organic compound that belongs to the piperazine family. Piperazines are a class of chemicals that have a wide range of applications in pharmaceuticals, agriculture, and chemical industries. This particular compound is known for its unique structure, which includes a piperazine ring substituted with various functional groups, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethylthio and methyl groups. The final step involves the formation of the piperazine ring and its subsequent substitution with the 2-methylphenyl group. The reaction conditions often require the use of catalysts, such as palladium or iridium complexes, and may involve high temperatures and pressures to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperazines. These products have diverse applications in pharmaceuticals and chemical research.
Scientific Research Applications
Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include modulation of signal transduction pathways, alteration of gene expression, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- Piperazine, 1-(2-(2-(methylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-
- Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-chlorophenyl)-
- Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-fluorophenyl)-
Uniqueness
The uniqueness of Piperazine, 1-(2-(2-(ethylthio)-4-methyl-5-thiazolyl)ethyl)-4-(2-methylphenyl)-, trihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
89663-37-6 |
---|---|
Molecular Formula |
C19H30Cl3N3S2 |
Molecular Weight |
471.0 g/mol |
IUPAC Name |
2-ethylsulfanyl-4-methyl-5-[2-[4-(2-methylphenyl)piperazin-1-yl]ethyl]-1,3-thiazole;trihydrochloride |
InChI |
InChI=1S/C19H27N3S2.3ClH/c1-4-23-19-20-16(3)18(24-19)9-10-21-11-13-22(14-12-21)17-8-6-5-7-15(17)2;;;/h5-8H,4,9-14H2,1-3H3;3*1H |
InChI Key |
NWAGQVMDAMESDM-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=C(S1)CCN2CCN(CC2)C3=CC=CC=C3C)C.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.